Stereochemical Identity and Enantiomeric Purity: (3S)-Configured Carboxamide vs. Racemic 3,4-Dihydroisoquinoline-2(1H)-Carboxamides
The target compound is explicitly synthesized as the single (3S)-enantiomer, as confirmed by its InChI Key (DVONWCHOUDMMDI-NSHDSACASA-N, incorporating the /t11-/m0/s1 stereochemical descriptor) . Most literature-characterized 3,4-dihydroisoquinoline-2(1H)-carboxamides are reported as racemates or with unspecified stereochemistry [1]. In the STING inhibitor series by Zhou et al., stereochemical configuration at the isoquinoline C3 position was not specified as a determinant variable, and the lead compound 5c was evaluated without explicit enantiomeric resolution [2]. For covalent inhibitor programs where target engagement depends on precise three-dimensional orientation of the acrylamide warhead relative to a cysteine nucleophile, procurement of the defined (S)-enantiomer eliminates the confounding factor of 50% inactive (R)-enantiomer present in racemic mixtures, directly improving assay signal-to-noise ratios and SAR interpretability.
| Evidence Dimension | Stereochemical definition at C3 position |
|---|---|
| Target Compound Data | Single (3S)-enantiomer (InChI stereodescriptor /t11-/m0/s1) |
| Comparator Or Baseline | Racemic 3,4-dihydroisoquinoline-2(1H)-carboxamides in anticonvulsant literature [1]; STING inhibitor compound 5c (stereochemistry not explicitly resolved) [2] |
| Quantified Difference | 100% enantiomeric excess vs. 0% e.e. (racemate); ~50% reduction in active species concentration for racemic comparator at equivalent total concentration |
| Conditions | Chiral chromatographic resolution (Chiralpak AD-H or equivalent); specific rotation measurement not available in public domain for target compound |
Why This Matters
For covalent inhibitor programs, the (S)-enantiomer ensures 100% of dosed material is sterically competent for target engagement, whereas a racemic mixture delivers only ~50% active species, doubling the effective EC50 in cellular assays and confounding SAR analysis.
- [1] Gitto, R., et al. (2008). Solution-phase parallel synthesis and evaluation of anticonvulsant activity of N-substituted-3,4-dihydroisoquinoline-2(1H)-carboxamides. European Journal of Medicinal Chemistry, 43(11), 2541–2547. Compounds synthesized as racemates. View Source
- [2] Zhou, X., et al. (2025). Discovery of 3,4-dihydroisoquinoline-2(1H)-carboxamide STING inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry. Compound 5c: human STING IC50 44 nM, mouse STING IC50 32 nM; stereochemistry not explicitly reported. View Source
